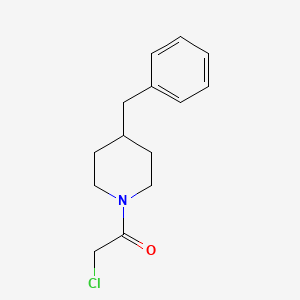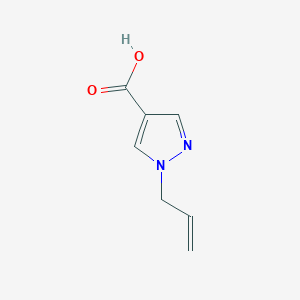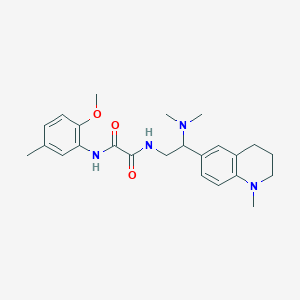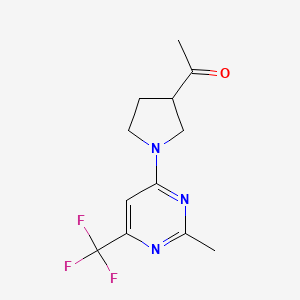
1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone
Overview
Description
1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone, or 1-BPC-2CE for short, is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a boiling point of 139°C and a melting point of -20°C. 1-BPC-2CE is a versatile compound that can be used in a variety of laboratory experiments and research applications.
Scientific Research Applications
Synthesis and Antibacterial Activity
Microwave Assisted Synthesis : This compound has been synthesized via microwave irradiation and used in the formation of various compounds with potential antibacterial activity. Specifically, its condensation with aryl aldehydes and guanidine hydrochloride under microwave irradiation leads to the creation of compounds that have been screened for antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of Piperidine Containing Pyrimidine Imines and Thiazolidinones : The compound, following condensation with aryl aldehydes and guanidine hydrochloride, has been used to create pyrimidine imines and thiazolidinones. These have also been studied for their antibacterial activities, demonstrating the compound's role in the creation of potential antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Medicinal Chemistry and Drug Synthesis
Synthesis of Mixed D(2)/D(4) Receptor Antagonists : In the domain of medicinal chemistry, the compound has been involved in the optimization of a lead compound for the synthesis of potent mixed D(2)/D(4) receptor antagonists. This implies its utility in the development of drugs targeting dopamine receptors (Zhao et al., 2002).
Creation of Novel Heterocyclic Compounds : It has been used in the treatment of 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine to synthesize novel heterocyclic compounds containing both tetrazoles and piperidine nuclei. These compounds have shown significant antimicrobial activity, suggesting the compound's role in developing new antimicrobial agents (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Biochemical and Biophysical Research
- Hirshfeld Surface Analysis and Cytotoxic Studies : The compound, synthesized using a click chemistry approach, was characterized using various techniques including IR, NMR, and MS studies. It underwent thermal stability analysis, single crystal XRD analysis, and Hirshfeld surface analysis. Cytotoxicity evaluation and molecular docking studies have been performed, suggesting its utility in biochemical and biophysical research (Govindhan et al., 2017).
properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c15-11-14(17)16-8-6-13(7-9-16)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESGURPSHDOKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-({1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)carbamate](/img/structure/B2469898.png)
![[5-[(4-Fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2469900.png)
![3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2469903.png)



![(E)-N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2469908.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-fluorobenzyl)oxalamide](/img/structure/B2469910.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2469911.png)
![4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2469912.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2469913.png)
![2-chloro-N-(naphthalen-1-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2469915.png)

![4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2469918.png)